molecular formula C₆H₁₀FK₂O₈P B1142114 2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt CAS No. 441764-08-5

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt

Cat. No.: B1142114
CAS No.: 441764-08-5
M. Wt: 338.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Weight

The compound’s molecular formula is C₆H₁₀FK₂O₈P , with a molecular weight of 338.31 g/mol . Key structural features include:

Property Value
Exact mass 337.937 Da
Charge balance 2 K⁺ ions per molecule
Phosphate group pKa ~1.5 and ~6.5 (deprotonated in salt form)

This contrasts with non-fluorinated glucose 6-phosphate (C₆H₁₁O₉P), which has a molecular weight of 260.14 g/mol. The fluorine atom contributes 19.00 g/mol, while the dipotassium salt adds 78.20 g/mol compared to the free acid form.

Stereochemical Configuration and Anomeric Specificity

The compound retains the D-glucose stereochemistry at C3, C4, and C5, with a fluorine atom at C2 in the R configuration. Key stereochemical details:

  • Chiral centers : C2 (fluoro), C3 (R), C4 (S), C5 (R).
  • Anomeric state : The molecule exists predominantly in the open-chain form due to phosphorylation at C6, which prevents cyclization into pyranose or furanose forms. This eliminates anomeric (α/β) specificity, distinguishing it from reducing sugars like glucose.

The stereochemistry is confirmed by NMR and X-ray crystallography of analogous compounds, such as UDP-2-deoxy-2-fluoro-glucose complexes.

Crystalline Structure and Salt Formation Mechanisms

The dipotassium salt forms via neutralization of the phosphate group’s acidic protons (pKa ~1.5 and ~6.5) with potassium hydroxide:

$$ \text{C₆H₁₂FO₈P (free acid)} + 2\text{KOH} \rightarrow \text{C₆H₁₀FK₂O₈P} + 2\text{H₂O} $$

Crystalline properties :

  • Coordination geometry : Potassium ions interact with phosphate oxygen atoms, forming ionic lattices.
  • Stability : The salt’s hygroscopicity necessitates storage at −20°C to prevent hydrolysis.

While no direct crystallographic data exists for this compound, analogous fluorinated sugars (e.g., 2-deoxy-2-fluoro-D-mannose) adopt monoclinic crystal systems with hydrogen-bonded networks.

Properties

IUPAC Name

dipotassium;[(2R,3R,4S,5R)-5-fluoro-2,3,4-trihydroxy-6-oxohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FO8P.2K/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,9-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLAPZQGXJMGKS-FAOVPRGRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FK2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triflate Precursor and Aminopolyether-Mediated Fluorination

The most widely documented method involves nucleophilic displacement of a triflate group from a tetraacetylated glucose precursor. In this approach, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranose reacts with no-carrier-added [¹⁸F]fluoride complexed with aminopolyether (Kryptofix 222) in acetonitrile at 80°C for 5 minutes. The aminopolyether enhances fluoride nucleophilicity, achieving a 95% incorporation rate of [¹⁸F]fluoride into the acetylated intermediate. Subsequent acid hydrolysis (0.1 M HCl, 100°C, 10 minutes) removes acetyl groups, yielding 2-deoxy-2-fluoro-D-glucose. Phosphorylation at the 6-position is then performed using ATP and galactokinase, followed by dipotassium salt formation via ion exchange.

Key Reaction Parameters

ParameterValue
Fluorination Temperature80°C
Reaction Time5 minutes
SolventAnhydrous Acetonitrile
Yield (Uncorrected)44–55%

Phase-Transfer Catalysis in Tetrahydrofuran (THF)

Alternative protocols use THF as a solvent, extending reaction times to 25–30 minutes but achieving comparable yields. The longer duration is attributed to reduced solvent polarity, which slows the nucleophilic substitution. Post-reaction purification employs C18 SEP-PAK cartridges to separate lipophilic intermediates, followed by neutralization with ion retardation resin and alumina adsorption to remove residual fluoride.

Enzymatic Phosphorylation Strategies

Galactokinase-Catalyzed Phosphorylation

Enzymatic methods avoid harsh chemical conditions. Here, 2-deoxy-2-fluoro-D-glucose is phosphorylated using ATP and galactokinase at pH 7.5–8.0 in HEPES buffer. The reaction proceeds at 37°C for 1–2 hours, with the enzyme selectively targeting the 6-hydroxyl group. The resulting 6-phosphate is converted to the dipotassium salt via ion exchange chromatography, yielding a product free of organic byproducts.

Enzymatic Reaction Profile

ParameterValue
EnzymeGalactokinase
Temperature37°C
Incubation Time1–2 hours
Yield60–70% (post-purification)

Coupling with Nucleotide Morpholidates

A patent-pending method couples 2-deoxy-2-fluoro-D-glucose 6-phosphate with nucleotide morpholidates (e.g., GMP-morpholidate) using 1H-tetrazole as a catalyst. This approach, while efficient for producing nucleotide-linked analogs (e.g., UDP-2F-Glu), requires stringent anhydrous conditions and offers yields of 50–60% for the dipotassium salt after ion exchange.

Fluorohydrination of Glycals

Xenon Difluoride-Mediated Fluorohydrination

Starting from D-glucal, xenon difluoride (XeF₂) and water introduce fluorine and hydroxyl groups at the 2-position in a stereospecific manner. The resulting 2-deoxy-2-fluoro-D-glucose is acetylated, phosphorylated using POCl₃ in pyridine, and deprotected under acidic conditions. The dipotassium salt is isolated via precipitation and lyophilization, with an overall yield of 40–45%.

Fluorohydrination Conditions

ParameterValue
Fluoridating AgentXeF₂
SolventDichloromethane
Reaction Time2 hours
Temperature0–4°C

Purification and Characterization

Chromatographic Techniques

  • C18 SEP-PAK Cartridges : Remove aminopolyether and inorganic salts using water-acetonitrile (90:10), followed by 0.1 M HCl washes.

  • Ion Exchange Chromatography : Dowex 50W-X-8 (H⁺ form) neutralizes hydrolysates, with final dipotassium salt formation achieved via potassium hydroxide treatment.

Analytical Methods

  • ¹⁹F-NMR Spectroscopy : Confirms fluorination at the 2-position (δ = -120 to -125 ppm).

  • Anion Exchange Chromatography : Resolves 2-deoxy-2-fluoro-D-glucose 6-phosphate from unreacted precursors.

  • Thin-Layer Chromatography (TLC) : Monosodium phosphate-impregnated silica plates (acetonitrile/water, 95:5) verify radiochemical purity.

Physical Properties

PropertyValueSource
Molecular Weight338.31 g/mol
Storage Temperature2–8°C
Melting Point170°C (decomposes)

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated glucose derivatives and their corresponding oxidized or reduced forms .

Scientific Research Applications

Cancer Research

Mechanism of Action:
The primary application of 2-deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt lies in its ability to inhibit glycolysis, a critical metabolic pathway that is often upregulated in cancer cells. Upon entering the cell, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose 6-phosphate. This compound accumulates within the cell due to its inability to undergo further metabolism, effectively blocking glycolytic pathways and leading to cell death through mechanisms such as ATP depletion and cell cycle arrest .

Case Studies:
Recent studies have shown that this compound can sensitize glioblastoma cells to apoptosis induced by TRAIL (TNF-related apoptosis-inducing ligand) by suppressing protective autophagy processes . Additionally, novel halogenated derivatives of 2-deoxy-2-fluoro-D-glucose have been synthesized to enhance its efficacy against aggressive cancers like glioblastoma multiforme, demonstrating varied impacts on hexokinase activity and glycolytic inhibition .

Diagnostic Imaging

Positron Emission Tomography (PET):
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt is utilized in PET imaging due to its structural similarity to glucose. It can be labeled with radioactive isotopes (e.g., fluorine-18) for imaging purposes. The compound's accumulation in metabolically active tissues, such as tumors, allows for enhanced visualization of cancerous growths during imaging procedures .

Metabolic Studies

Understanding Glucose Metabolism:
This compound serves as an important probe for studying glucose metabolism and its regulation within cells. By mimicking glucose, it aids researchers in dissecting the roles of various enzymes involved in glycolysis and other metabolic pathways .

Research Applications:

  • Enzyme-Substrate Interactions: It is used to investigate interactions between enzymes and substrates, providing insights into metabolic regulation.
  • Metabolomics: The compound plays a role in metabolomic studies aimed at understanding cellular metabolism under different physiological conditions .

Therapeutic Development

Combination Therapies:
The potential of 2-deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt as a therapeutic agent is being explored alongside traditional chemotherapeutics. Its ability to inhibit glycolysis may enhance the effectiveness of other treatments by targeting the metabolic vulnerabilities of cancer cells .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Cancer ResearchInhibits glycolysis, leading to cancer cell death.Effective against glioblastoma; sensitizes cells to TRAIL.
Diagnostic ImagingUsed in PET scans for visualizing tumors based on glucose metabolism.Accumulates in high metabolic activity areas (tumors).
Metabolic StudiesProbes glucose metabolism and enzyme interactions.Aids in understanding metabolic regulation.
Therapeutic DevelopmentExplored as an adjunct therapy with chemotherapeutics.Potential to enhance efficacy of existing cancer treatments.

Mechanism of Action

The compound exerts its effects by mimicking glucose and entering cells via glucose transporters. Once inside, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose 6-phosphate. unlike glucose-6-phosphate, this compound cannot undergo further metabolism, leading to its accumulation in cells. This property is particularly useful in PET imaging, where the accumulation of the compound in cancer cells highlights areas of high metabolic activity .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

D-Glucose-6-Phosphate Dipotassium Salt (CAS 5996-17-8)
  • Molecular Formula : C₆H₁₃K₂O₉P
  • Key Differences :
    • Lacks the C-2 fluorine substitution, allowing full participation in glycolysis.
    • Natural substrate for glucose-6-phosphate dehydrogenase (G6PDH), enabling NADPH production in the pentose phosphate pathway .
    • Used in enzymatic assays to study glycolysis and gluconeogenesis .
2-Deoxy-D-glucose 6-Phosphate Sodium Salt (CAS 33068-19-8)
  • Molecular Formula : C₆H₁₃O₈P·xNa⁺ (MW 244.14 free acid)
  • Key Differences: Sodium vs. dipotassium salt: Affects solubility and cation-dependent enzyme interactions (e.g., potassium ions may stabilize phosphorylated intermediates better in certain buffers) . Non-fluorinated but shares the 2-deoxy modification, which also inhibits hexokinase-mediated downstream metabolism .

Metabolic Analogs

D-Fructose 6-Phosphate Dipotassium Salt (CAS 103213-47-4)
  • Molecular Formula : C₆H₁₁K₂O₉P
  • Key Differences: Ketose structure (vs. aldose in glucose derivatives) directs it into distinct pathways, such as the fructose-6-phosphate node in glycolysis/gluconeogenesis .
Trehalose 6-Phosphate Dipotassium Salt
  • Structure : Disaccharide phosphate (glucose-α,α-1,1-glucose-6-phosphate).
  • Key Differences: Involved in plant stress response and trehalose biosynthesis, unlike monosaccharide phosphates . Larger molecular size reduces cellular permeability compared to monosaccharide derivatives .

Functional and Biochemical Comparisons

Enzymatic Interactions

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibition: The C-2 fluorine in 2-deoxy-2-fluoro-D-glucose 6-phosphate disrupts substrate binding to G6PDH, preventing NADPH production. Non-fluorinated analogs (e.g., glucose-6-phosphate) are fully processed .
  • Hexokinase Activity :
    • Both 2-deoxy and 2-fluoro derivatives are phosphorylated by hexokinase, but the fluorine substitution further stabilizes the phosphorylated form, enhancing metabolic trapping in imaging studies .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound CAS Number Molecular Formula Molecular Weight Salt Form Key Feature
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt 441764-08-5 C₆H₁₀FK₂O₈P 338.31 Dipotassium Fluorine inhibits glycolysis; imaging agent
D-Glucose-6-phosphate dipotassium salt 5996-17-8 C₆H₁₃K₂O₉P 338.33 Dipotassium Natural glycolysis substrate
2-Deoxy-D-glucose 6-phosphate sodium salt 33068-19-8 C₆H₁₃O₈P·xNa⁺ 244.14 Sodium Metabolic inhibitor; no fluorine
D-Fructose 6-phosphate dipotassium salt 103213-47-4 C₆H₁₁K₂O₉P 338.22 Dipotassium Ketose structure; gluconeogenesis intermediate

Biological Activity

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt, commonly referred to as 2-DG-6P, is a fluorinated analog of glucose that has garnered significant interest in biomedical research due to its unique biochemical properties and potential therapeutic applications, particularly in oncology. This compound mimics glucose and interferes with normal glucose metabolism, making it a valuable tool in the study of cancer cell metabolism and other metabolic disorders.

The biological activity of 2-DG-6P primarily stems from its ability to inhibit glycolysis. Once inside the cell, 2-DG is phosphorylated by hexokinase to form 2-DG-6P. Unlike glucose-6-phosphate, this compound cannot be further metabolized, leading to its accumulation within the cell. This accumulation disrupts normal metabolic processes, resulting in:

  • Inhibition of Glycolysis : The buildup of 2-DG-6P inhibits key glycolytic enzymes such as hexokinase and phosphoglucose isomerase, leading to reduced ATP production and energy depletion in cancer cells .
  • Induction of Apoptosis : The metabolic stress caused by 2-DG-6P can trigger apoptosis through various pathways, including increased production of reactive oxygen species (ROS) and modulation of apoptosis-related proteins such as Bcl-2 and Bax .
  • Autophagy Activation : In some contexts, 2-DG can induce autophagy as a cellular response to nutrient deprivation, which may lead to cell death if the autophagic process becomes excessive .

Applications in Cancer Therapy

Research indicates that 2-DG-6P can enhance the efficacy of conventional chemotherapy by sensitizing cancer cells to treatment. Its ability to selectively target cancer cells—especially under hypoxic conditions—makes it a promising candidate for combination therapies. For instance:

  • Synergistic Effects with Chemotherapeutics : Studies have shown that when combined with agents like TRAIL (TNF-related apoptosis-inducing ligand), 2-DG can enhance apoptotic signaling pathways in cancer cells .
  • Potential as a Diagnostic Tool : Due to its structural similarity to glucose, 2-DG is also utilized in positron emission tomography (PET) imaging to visualize and quantify glucose uptake in tumors, aiding in cancer diagnosis and monitoring .

Case Studies and Research Findings

Several studies have explored the effects of 2-DG on various cancer types:

  • Glioblastoma Multiforme (GBM) : A study demonstrated that fluorinated derivatives of 2-DG exhibited potent cytotoxic effects on GBM cell lines, indicating that modifications at the C-2 position could enhance therapeutic efficacy compared to standard 2-DG .
    CompoundIC50 (mM)Cell Line
    2-FDG<0.24U-251
    2,2-diFG<0.10U-251
    2-CG>20U-251
    2-BG>20U-251
  • Bladder Cancer : Research indicated that treatment with 2-DG modulated the Bcl-2/Bax ratio in bladder cancer cells, promoting apoptosis through mitochondrial pathways .
  • Echinococcosis : A study reported that combining 2-DG with albendazole showed therapeutic efficacy against Echinococcus granulosus protoscoleces, highlighting its potential beyond oncology.

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing 2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt in vitro?

Answer:
The synthesis typically involves enzymatic phosphorylation of 2-Deoxy-2-fluoro-D-glucose (2-FDG) using hexokinase, analogous to the phosphorylation of 2-Deoxy-D-glucose (2-DG) . Key steps include:

  • Enzymatic Reaction : Incubate 2-FDG with hexokinase and ATP in a buffered medium (pH 7.4) to yield 2-FDG-6-phosphate.
  • Purification : Use ion-exchange chromatography or precipitation with potassium salts to isolate the dipotassium form.
  • Characterization : Confirm purity via HPLC (≥98%) and structural validation using NMR (e.g., 31^{31}P NMR for phosphate groups) or high-resolution mass spectrometry (HRMS) .

Basic: How is this compound detected and quantified in biological samples?

Answer:
Detection methods include:

  • Enzymatic Assays : Couple with glucose-6-phosphate dehydrogenase (G6PDH) to measure NADPH production spectrophotometrically at 340 nm .
  • Chromatography : Use ion chromatography paired with high-resolution mass spectrometry (IC-HRMS) to resolve phosphorylated metabolites and quantify based on retention times and mass-to-charge ratios .
  • NMR Spectroscopy : Employ 1^{1}H high-resolution magic-angle spinning (HR-MAS) NMR to identify phosphate sugars in tissues without extraction, using creatine as an internal reference .

Advanced: How can researchers address discrepancies in metabolic flux data when using this compound as a tracer?

Answer:
Discrepancies often arise from off-target phosphorylation or incomplete trapping of the phosphorylated product. Mitigation strategies include:

  • Kinetic Modeling : Apply the Sokoloff model (used for 2-DG) to account for hexokinase activity differences between 2-FDG and endogenous glucose .
  • Control Experiments : Use isotopically labeled 14^{14}C or 3^{3}H analogs to distinguish tracer-specific signals from background noise.
  • Correction Factors : Normalize data using parallel experiments with non-metabolizable analogs (e.g., 3-O-methylglucose) to quantify non-specific uptake .

Advanced: What experimental conditions optimize the stability of 2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt in cell culture studies?

Answer:
Stability is pH- and temperature-dependent:

  • Storage : Lyophilized powder should be stored at −20°C in anhydrous conditions to prevent hydrolysis. Reconstitute in deionized water (50 mg/mL) immediately before use .
  • Cell Culture : Maintain media pH at 7.0–7.4 to avoid phosphate group deprotonation. Include phosphatase inhibitors (e.g., sodium fluoride) to block enzymatic degradation .
  • Validation : Regularly check for free fluoride ions via ion-selective electrodes, as hydrolysis releases fluoride, which may confound metabolic readings .

Basic: What are the primary research applications of this compound in metabolic studies?

Answer:
Key applications include:

  • Glycolysis Inhibition : Acts as a competitive inhibitor of hexokinase, blocking glucose entry into glycolysis for studying metabolic reprogramming in cancer cells .
  • Tracer for PET Imaging : The fluorine-18 analog (18^{18}F-FDG) is widely used, but the non-radioactive form helps validate uptake mechanisms in preclinical models .
  • Enzyme Kinetics : Used to determine hexokinase and G6PDH activity in tissues, with comparisons to D-glucose 6-phosphate to assess substrate specificity .

Advanced: How does the fluorine substitution at the C2 position influence its biochemical behavior compared to non-fluorinated analogs?

Answer:
The C2-fluoro group:

  • Blocks Isomerization : Prevents conversion to fructose-6-phosphate, trapping the compound in cells and enhancing its utility as a metabolic tracer .
  • Alters Enzyme Affinity : Reduces hexokinase binding efficiency by ~30% compared to D-glucose 6-phosphate, requiring adjustments in kinetic assays .
  • Enhances Stability : Fluorine’s electronegativity stabilizes the phosphate ester bond, reducing non-enzymatic hydrolysis rates compared to non-fluorinated analogs .

Advanced: What analytical challenges arise when distinguishing this compound from structurally similar phosphorylated sugars?

Answer:
Challenges include:

  • Co-elution in Chromatography : Resolve using IC-HRMS with a pH-stable anion-exchange column (e.g., Dionex IonPac AS11-HC) and gradient elution (5–100 mM NaOH) .
  • Mass Spectrometry Interference : Differentiate via exact mass (C6_6H10_{10}FK2_2O8_8P, m/z 338.3076) and isotope patterns (e.g., 39^{39}K vs. 41^{41}K) .
  • NMR Overlap : Use 19^{19}F NMR to uniquely identify the fluorine signal, avoiding overlap with 1^{1}H or 31^{31}P resonances from other sugars .

Basic: What quality control parameters are critical for ensuring batch-to-batch consistency?

Answer:
Essential QC metrics include:

  • Purity : ≥98% by HPLC with UV detection at 210 nm .
  • Residual Glucose : ≤0.2% (enzymatic assay using G6PDH) to avoid interference in metabolic studies .
  • Potassium Content : Confirm stoichiometry (dipotassium salt) via flame photometry or ICP-MS .
  • Water Content : ≤8% by Karl Fischer titration to prevent hydrolysis during storage .

Advanced: How can researchers validate the specificity of this compound in enzyme inhibition assays?

Answer:
Validation strategies involve:

  • Competitive Inhibition Studies : Compare IC50_{50} values against D-glucose 6-phosphate to confirm competitive binding .
  • Crystallography : Resolve enzyme-ligand structures (e.g., hexokinase-2-FDG-6-P complexes) to visualize binding interactions.
  • Mutagenesis : Introduce point mutations (e.g., hexokinase active-site residues) to assess binding affinity changes .

Advanced: What are the implications of using dipotassium vs. disodium salts in experimental outcomes?

Answer:
Salt form impacts:

  • Solubility : Dipotassium salts generally have higher aqueous solubility (e.g., 50 mg/mL vs. 30 mg/mL for disodium salts) .
  • Ionic Strength : Potassium ions may interfere with electrophysiology or ion-channel studies; use disodium salts in such cases .
  • Enzyme Activity : Sodium ions inhibit some phosphatases, whereas potassium ions are less inhibitory, affecting metabolic flux measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.